molecular formula C8H9BN2O2 B595758 7-Methyl-1H-indazole-5-boronic acid CAS No. 1245816-07-2

7-Methyl-1H-indazole-5-boronic acid

Cat. No.: B595758
CAS No.: 1245816-07-2
M. Wt: 175.982
InChI Key: OASKWOXPDMPOON-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring

Mechanism of Action

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making boronic acids valuable reagents in organic synthesis .

Biochemical Pathways

Indazole derivatives have been used in the preparation of thieno[3,2-d]pyrimidines as tpl2 kinase inhibitors and pyridinyl benzonaphthyridinones as mtor inhibitors for the treatment of cancer .

Pharmacokinetics

The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability and potential impact on bioavailability.

Result of Action

Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could be a significant environmental factor affecting its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-indazole-5-boronic acid typically involves the reaction of 7-methyl-1H-indazole with boronic acid reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-indazole-5-boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of corresponding amines or hydrocarbons.

    Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

7-Methyl-1H-indazole-5-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indazole-5-boronic acid
  • 1H-Indazole-6-boronic acid
  • 1H-Indazole-7-boronic acid

Uniqueness

7-Methyl-1H-indazole-5-boronic acid is unique due to the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

(7-methyl-1H-indazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASKWOXPDMPOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1)C=NN2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657258
Record name (7-Methyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-07-2
Record name B-(7-Methyl-1H-indazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Methyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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